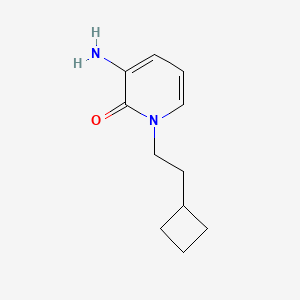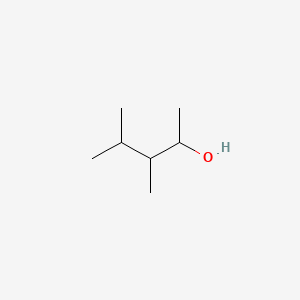
3,4-Dimethylpentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylpentan-2-ol is an organic compound with the molecular formula C7H16O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a pentane chain, which is substituted with two methyl groups at the third and fourth positions. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dimethylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of tert-amyl chloride with propionaldehyde, followed by dehydration to produce 3,3-dimethylpent-2-ene, which is then hydrogenated to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions. The process typically requires specific catalysts, such as palladium or platinum, and is conducted at elevated temperatures and pressures to ensure high yield and purity .
化学反应分析
Types of Reactions
3,4-Dimethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkanes.
Substitution: Results in the formation of alkyl halides.
科学研究应用
3,4-Dimethylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3,4-dimethylpentan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in various chemical and biological systems. The hydroxyl group plays a crucial role in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .
相似化合物的比较
Similar Compounds
- 2,3-Dimethylpentan-2-ol
- 3,3-Dimethylpentan-2-ol
- 2,4-Dimethylpentan-3-ol
Uniqueness
3,4-Dimethylpentan-2-ol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specific industrial and research contexts .
属性
CAS 编号 |
64502-86-9 |
|---|---|
分子式 |
C7H16O |
分子量 |
116.20 g/mol |
IUPAC 名称 |
3,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-5(2)6(3)7(4)8/h5-8H,1-4H3 |
InChI 键 |
SODKTKJZYBOMMT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


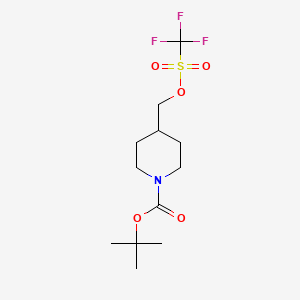
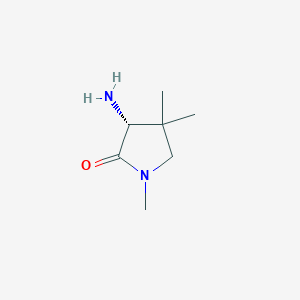
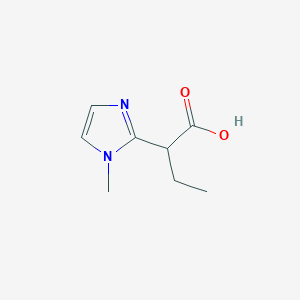
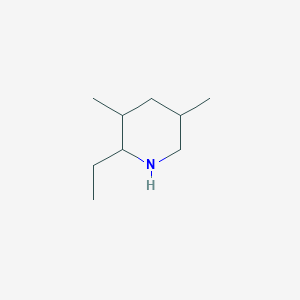
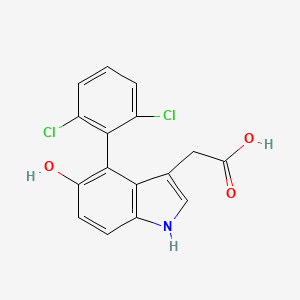
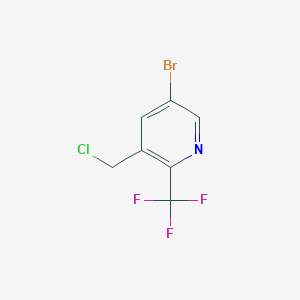

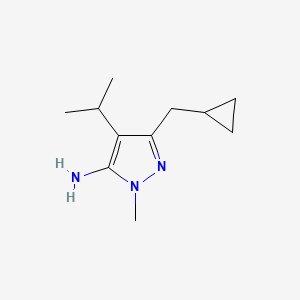
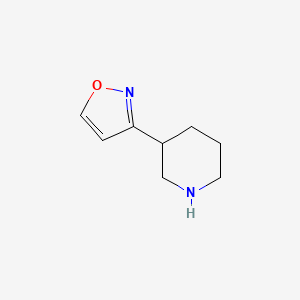
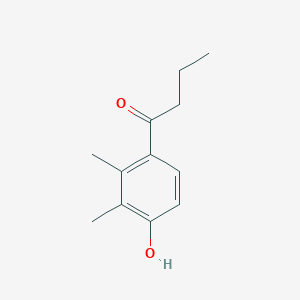
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
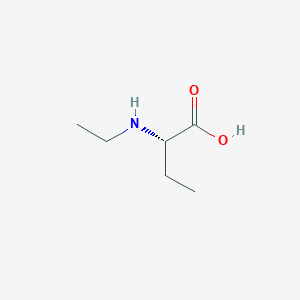
![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15241977.png)
